[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine
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Overview
Description
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine: is a chemical compound with the molecular formula C6H9F2N3. It is a derivative of pyrazole, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the difluoroethyl group adds unique properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine typically involves the reaction of pyrazole derivatives with difluoroethylating agents. One common method includes the reaction of 3-pyrazolylmethanol with 2,2-difluoroethylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl-pyrazole carboxylic acids, while reduction may produce difluoroethyl-pyrazole alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases .
Industry: The compound finds applications in the industrial sector, particularly in the development of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate various signaling pathways, contributing to its observed activities .
Comparison with Similar Compounds
- [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanamine
- [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylpropylamine
- [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride
Comparison: Compared to similar compounds, this compound exhibits unique properties due to the specific positioning of the difluoroethyl group. This positioning influences its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9F2N3 |
---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)4-11-2-1-5(3-9)10-11/h1-2,6H,3-4,9H2 |
InChI Key |
YQFHBILBJMFIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)F |
Origin of Product |
United States |
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